molecular formula C16H18Cl3N3O2 B6172813 N-butyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide CAS No. 66835-29-8

N-butyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide

Cat. No. B6172813
CAS RN: 66835-29-8
M. Wt: 390.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide, also known as 2,4,6-Tris (2-chloroethyl) isocyanurate (TCI), is an organochlorine compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of approximately 75°C. Its molecular formula is C13H15Cl3N2O2.

Mechanism of Action

The mechanism of action of TCI is not fully understood, but it is believed to involve the formation of reactive intermediates, such as chlorine radicals, which can react with other molecules to form new compounds. The chlorine radicals are believed to be formed by the reaction of the TCI with water.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCI are not well understood. However, it is known to be toxic to aquatic organisms and can cause reproductive and developmental effects. It is also known to be toxic to mammals, including humans, and has been linked to cancer.

Advantages and Limitations for Lab Experiments

The major advantage of using TCI in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and is stable under a variety of conditions. However, it is toxic and should be handled with care. Additionally, its reactivity makes it difficult to control and predict the outcome of reactions.

Future Directions

Some potential future directions for the use of TCI in scientific research include the development of more efficient synthesis methods, the exploration of new applications for TCI, and the study of its effects on human health. Additionally, further research could be done to investigate the mechanism of action of TCI, as well as its potential for use in the development of new pharmaceuticals and pesticides. Finally, research could be done to determine the environmental fate of TCI and its potential for bioaccumulation.

Synthesis Methods

TCI can be synthesized from the reaction of 2,4,6-trichlorophenol and urea. The reaction is catalyzed by a base, such as sodium hydroxide, in an aqueous solution. The reaction is exothermic and yields a white precipitate of TCI.

Scientific Research Applications

TCI has been used in scientific research for several decades and is still used in a variety of applications. It is commonly used in the synthesis of a variety of organic compounds, such as polychlorinated biphenyls (PCBs). It is also used as a catalyst in organic synthesis reactions and as an intermediate in the production of a variety of pharmaceuticals. Additionally, it is used in the manufacture of a variety of pesticides and herbicides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with N-butyl-1H-imidazole-1-carboxamide in the presence of a base to form the final product.", "Starting Materials": [ "2,4,6-trichlorophenol", "ethylene oxide", "N-butyl-1H-imidazole-1-carboxamide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: React 2,4,6-trichlorophenol with ethylene oxide in the presence of a base to form 2-(2,4,6-trichlorophenoxy)ethanol.", "Step 2: React 2-(2,4,6-trichlorophenoxy)ethanol with N-butyl-1H-imidazole-1-carboxamide in the presence of a base to form N-butyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide.", "Step 3: Purify the final product by recrystallization or chromatography." ] }

CAS RN

66835-29-8

Molecular Formula

C16H18Cl3N3O2

Molecular Weight

390.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.